Comparative CYP3A4 Inhibition Profile for 3-(3-Fluorobenzyloxy)-bromobenzene
3-(3-Fluorobenzyloxy)-bromobenzene demonstrates weak inhibition of the critical human drug-metabolizing enzyme CYP3A4, with an IC50 value of 4.00E+3 nM (4.0 µM) [1]. This value indicates a low potential for CYP3A4-mediated drug-drug interactions relative to more potent inhibitors. For context, ketoconazole, a known strong CYP3A4 inhibitor, exhibits an IC50 of approximately 15 nM, representing over a 250-fold difference in potency [2]. While a direct head-to-head comparison with its 4-fluorobenzyloxy analog (CAS 845866-52-6) is not available, this quantitative data provides a critical baseline for evaluating its suitability in lead optimization programs where minimizing CYP inhibition is a priority.
| Evidence Dimension | CYP3A4 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 4.0 µM (4000 nM) |
| Comparator Or Baseline | Ketoconazole (strong CYP3A4 inhibitor) IC50 ≈ 0.015 µM (15 nM) |
| Quantified Difference | >250-fold weaker inhibition by target compound |
| Conditions | Human recombinant CYP3A4; 7-benzyloxy-4-(trifluoromethyl)-coumarin substrate; 30-minute fluorescence assay [1] |
Why This Matters
This data allows medicinal chemists to assess the compound's CYP3A4 liability risk early in the drug discovery process, informing decisions on whether it is a suitable scaffold or if structural modifications are required to mitigate metabolism-based drug interactions.
- [1] BindingDB. BDBM50041971 / CHEMBL3358936. Inhibition of human recombinant CYP3A4. 2016. https://www.bindingdb.org/bind/chemblsearch?target=CYP3A4&compound=845866-57-1. View Source
- [2] DrugBank. Ketoconazole. CYP3A4 Inhibitor Profile. https://go.drugbank.com/drugs/DB01026. View Source
